![molecular formula C10H13I B1586467 1-Iodo-2,3,4,5-tetramethylbenzene CAS No. 54509-71-6](/img/structure/B1586467.png)
1-Iodo-2,3,4,5-tetramethylbenzene
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene is a chemical compound . It is also known as 3-Iodo-1,2,4,5-tetramethylbenzene .
Chemical Reactions Analysis
1,2,4,5-Tetramethylbenzene, a compound closely related to 1-Iodo-2,3,4,5-tetramethylbenzene, can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring .Physical And Chemical Properties Analysis
1-Iodo-2,3,4,5-tetramethylbenzene has a molecular weight of 260.11 g/mol. More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis of Organic Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: serves as a versatile intermediate in the synthesis of complex organic molecules. Due to the presence of the iodine atom, it can undergo various coupling reactions, such as the Suzuki reaction, to form biaryl compounds which are prevalent in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to synthesize novel polymers and organic frameworks. Its derivates may contribute to the development of new materials with potential applications in electronics, such as organic semiconductors .
Environmental Studies
The compound’s interaction with hydroxyl radicals (OH) is of interest in environmental chemistry. Studies on its OH-initiated degradation can provide insights into the behavior of volatile organic compounds (VOCs) in the atmosphere and their impact on air quality and climate change .
Analytical Chemistry
As a standard in mass spectrometry and chromatography, 1-Iodo-2,3,4,5-tetramethylbenzene can help in the identification and quantification of complex mixtures, aiding in environmental monitoring and the analysis of biological samples .
Medicinal Chemistry
In medicinal chemistry, it can be used to create analogs of biologically active molecules. The iodine substituent allows for radio-labeling, which is crucial in imaging studies for drug development .
Photocatalysis
This compound may be involved in photocatalytic processes, where it can act as a photosensitizer. Research in this area could lead to advancements in solar energy conversion and the development of new photocatalytic materials .
Safety and Hazards
properties
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRAAIJGQNXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380301 | |
Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2,3,4,5-tetramethylbenzene | |
CAS RN |
54509-71-6 | |
Record name | 1-Iodo-2,3,4,5-tetramethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54509-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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